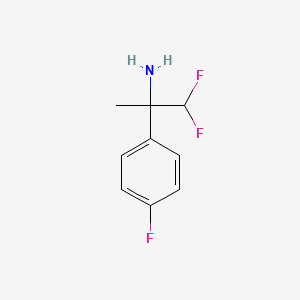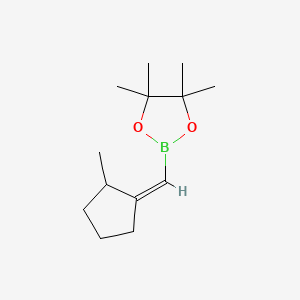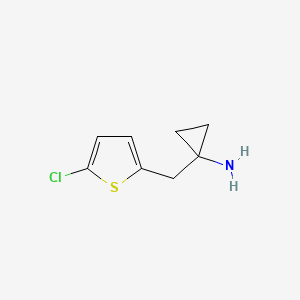
(2S)-2-amino-4-(furan-2-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-4-(furan-2-yl)-4-oxobutanoic acid is an organic compound characterized by the presence of an amino group, a furan ring, and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-(furan-2-yl)-4-oxobutanoic acid typically involves the incorporation of a furan ring into the amino acid backbone. One common method involves the use of palladium-catalyzed cycloisomerization of conjugated allenones into furans under mild conditions . Another method includes the gold-catalyzed cyclizations of diols and triols to form the furan ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts can be employed to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-4-(furan-2-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Palladium catalysts and mild oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Amide derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-4-(furan-2-yl)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-4-(furan-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to these targets, leading to various biochemical effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the amino and ketone groups.
Furan-2-ylmethanamine: Contains the furan ring and amino group but lacks the ketone group.
Furan-2-yl(phenyl)methanone: Contains the furan ring and ketone group but lacks the amino group.
Uniqueness
(2S)-2-amino-4-(furan-2-yl)-4-oxobutanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications and interactions that are not possible with simpler furan derivatives .
Propiedades
Número CAS |
40126-67-8 |
|---|---|
Fórmula molecular |
C8H9NO4 |
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-(furan-2-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C8H9NO4/c9-5(8(11)12)4-6(10)7-2-1-3-13-7/h1-3,5H,4,9H2,(H,11,12)/t5-/m0/s1 |
Clave InChI |
KJZYUHUJOOMESO-YFKPBYRVSA-N |
SMILES isomérico |
C1=COC(=C1)C(=O)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=COC(=C1)C(=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


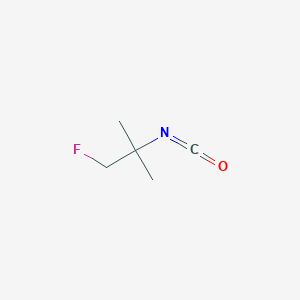
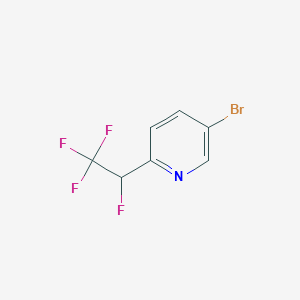
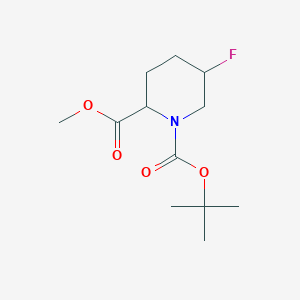
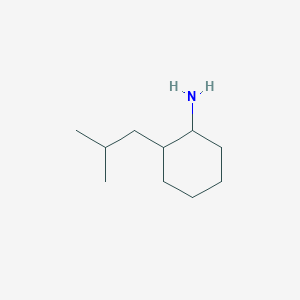




amine](/img/structure/B13527326.png)
